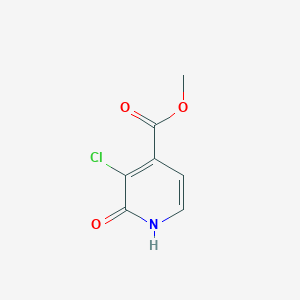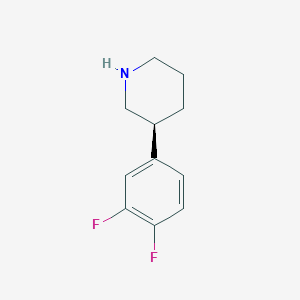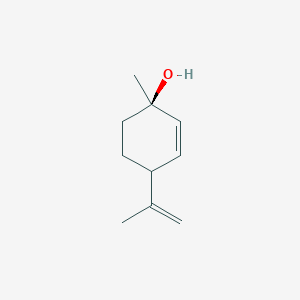![molecular formula C13H9BF3N3O B11754870 2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11754870.png)
2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one typically involves the formation of the diazaborinin ring system followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a pyridine derivative with a boronic acid or boronate ester under specific conditions to form the diazaborinin ring. The trifluoromethyl group can be introduced through radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to achieve cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to partially or fully reduced diazaborinin derivatives.
Scientific Research Applications
2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The diazaborinin ring system may interact with nucleophilic sites in proteins or nucleic acids, leading to potential biological effects such as enzyme inhibition or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Trifluoromethylated pyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, known for their applications in pharmaceuticals and agrochemicals.
Uniqueness
2-(6-(Trifluoromethyl)pyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is unique due to the presence of both the trifluoromethyl group and the diazaborinin ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9BF3N3O |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]-1,3-dihydro-1,3,2-benzodiazaborinin-4-one |
InChI |
InChI=1S/C13H9BF3N3O/c15-13(16,17)10-6-3-7-11(18-10)14-19-9-5-2-1-4-8(9)12(21)20-14/h1-7,19H,(H,20,21) |
InChI Key |
HEAQCVJTBKPAMU-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2C(=O)N1)C3=NC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine](/img/structure/B11754796.png)
![2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde](/img/structure/B11754806.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11754810.png)
![(S)-3,3-Dimethyl-1,7A-dihydro-3H,5H-pyrrolo[1,2-C]oxazol-5-one](/img/structure/B11754822.png)
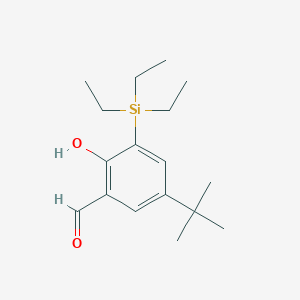
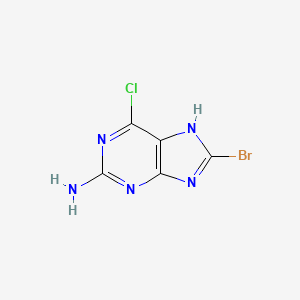
![9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11754849.png)
![2H,4H-Spiro[benzo[e][1,2,4]thiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B11754856.png)
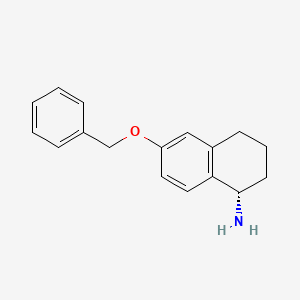
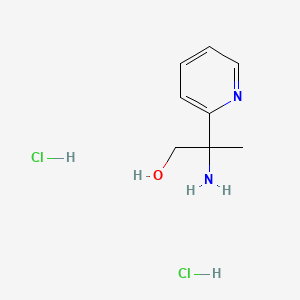
![2,7-Diaminobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11754874.png)
